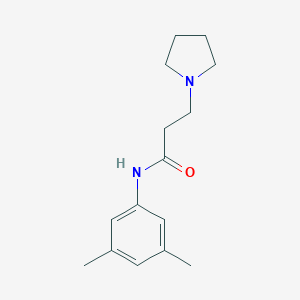

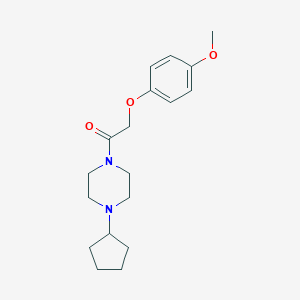

N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide, also known as Modafinil, is a wakefulness-promoting drug that has been extensively used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a unique drug that has gained popularity due to its ability to enhance cognitive function and improve alertness without causing the jitteriness or addiction associated with other stimulants.

Mecanismo De Acción

The exact mechanism of action of N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide is still not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide also affects the levels of GABA, a neurotransmitter that is involved in the regulation of sleep and wakefulness.

Biochemical and Physiological Effects:

N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has several biochemical and physiological effects on the body. It increases wakefulness and alertness, reduces fatigue, and improves cognitive function. N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has also been shown to increase the levels of several stress hormones, including cortisol and adrenaline. It has been suggested that these effects may be responsible for the drug's ability to enhance cognitive function and improve alertness.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has several advantages as a research tool. It is a potent wakefulness-promoting drug that can be used to study the effects of sleep deprivation on cognitive function and performance. N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has also been used to study the effects of various drugs on cognitive function and performance. However, N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide also has some limitations as a research tool. It is a controlled substance that requires a special license to handle, and its effects may vary depending on the individual's genetic makeup and other factors.

Direcciones Futuras

There are several future directions for N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide research. One area of interest is the use of N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide in the treatment of depression and other mood disorders. N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has been shown to have antidepressant effects in some studies, and it may be a useful adjunct to traditional antidepressant medications. Another area of interest is the use of N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide in the treatment of cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has been shown to improve cognitive function in older adults and may be a useful treatment for these conditions. Finally, there is interest in the development of new N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide analogs that have improved efficacy and fewer side effects than the original compound.

Conclusion:

In conclusion, N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide is a unique drug that has gained popularity due to its ability to enhance cognitive function and improve alertness without causing the jitteriness or addiction associated with other stimulants. N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has several scientific research applications, including the study of sleep deprivation, cognitive impairments, and the effects of drugs on cognitive function and performance. While N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has several advantages as a research tool, it also has some limitations, including its controlled substance status and the variability of its effects. Nonetheless, N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide remains an important tool for studying the effects of sleep and wakefulness on cognitive function and performance, and its future potential as a treatment for various mood and cognitive disorders is promising.

Métodos De Síntesis

N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide is a synthetic compound that was first developed in the 1970s by a French pharmaceutical company, Lafon Laboratories. The synthesis of N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide involves the condensation of benzhydryl sulfinyl acetamide with hydrazine hydrate, followed by the reaction of the resulting intermediate with 3,5-dimethylphenylacetyl chloride. The final product is then purified by recrystallization to obtain pure N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide.

Aplicaciones Científicas De Investigación

N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has been extensively studied for its potential use in various scientific research applications. It has been shown to improve cognitive function, memory, and attention in healthy individuals and those with cognitive impairments. N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide has also been used in the military to enhance alertness and performance during long missions.

Propiedades

Nombre del producto |

N-(3,5-dimethylphenyl)-3-(1-pyrrolidinyl)propanamide |

|---|---|

Fórmula molecular |

C15H22N2O |

Peso molecular |

246.35 g/mol |

Nombre IUPAC |

N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide |

InChI |

InChI=1S/C15H22N2O/c1-12-9-13(2)11-14(10-12)16-15(18)5-8-17-6-3-4-7-17/h9-11H,3-8H2,1-2H3,(H,16,18) |

Clave InChI |

DOCALGAWDLALGI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)CCN2CCCC2)C |

SMILES canónico |

CC1=CC(=CC(=C1)NC(=O)CCN2CCCC2)C |

Solubilidad |

35.3 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine](/img/structure/B247916.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)

![2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B247920.png)

![1-(3-Bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247921.png)

![1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247924.png)

![1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247925.png)

![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247932.png)

![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B247933.png)